Cas no 2229354-18-9 (1-2-(quinolin-2-yl)ethylcyclopropan-1-ol)

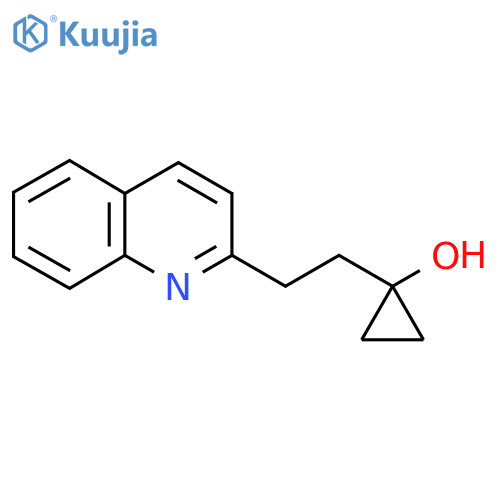

2229354-18-9 structure

商品名:1-2-(quinolin-2-yl)ethylcyclopropan-1-ol

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-2-(quinolin-2-yl)ethylcyclopropan-1-ol

- EN300-1810347

- 2229354-18-9

- 1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol

-

- インチ: 1S/C14H15NO/c16-14(9-10-14)8-7-12-6-5-11-3-1-2-4-13(11)15-12/h1-6,16H,7-10H2

- InChIKey: BZNRWZBZKGIDBZ-UHFFFAOYSA-N

- ほほえんだ: OC1(CCC2C=CC3C=CC=CC=3N=2)CC1

計算された属性

- せいみつぶんしりょう: 213.115364102g/mol

- どういたいしつりょう: 213.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 33.1Ų

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1810347-0.25g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1810347-2.5g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1810347-10g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1810347-0.05g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1810347-0.5g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1810347-10.0g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1810347-1.0g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1810347-5.0g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1810347-0.1g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1810347-5g |

1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol |

2229354-18-9 | 5g |

$3687.0 | 2023-09-19 |

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

2229354-18-9 (1-2-(quinolin-2-yl)ethylcyclopropan-1-ol) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量